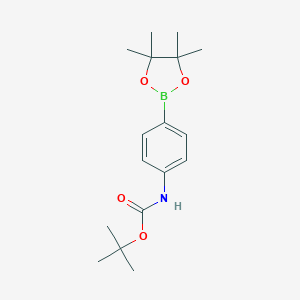

4-(Boc-amino)benzeneboronic acid pinacol ester

Description

The exact mass of the compound tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJNIOYPTSKQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370397 | |

| Record name | tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330793-01-6 | |

| Record name | tert-Butyl [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330793-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butoxycarbonylamino)phenyl-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(Boc-amino)benzeneboronic Acid Pinacol Ester (CAS No. 330793-01-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Boc-amino)benzeneboronic acid pinacol ester, identified by the CAS number 330793-01-6, is a pivotal bifunctional reagent in modern organic synthesis.[1][2][3][4][5] Its structure incorporates a Boc-protected aniline and a boronic acid pinacol ester, making it a valuable building block, particularly in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[6][7][8] The pinacol ester group enhances the stability and solubility of the boronic acid, facilitating its use in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] The Boc (tert-butoxycarbonyl) protecting group on the amino functionality allows for controlled and selective reactions at other sites of the molecule before its facile removal under acidic conditions.[9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 330793-01-6 | [1][2][3][4][5] |

| Molecular Formula | C17H26BNO4 | [1][2][3][4] |

| Molecular Weight | 319.20 g/mol | [2][3] |

| Appearance | White solid | [2][10] |

| Melting Point | 167-170 °C | [2] |

| Purity | ≥97% | [1][2][3][4] |

| IUPAC Name | tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | [1][4] |

| Synonyms | 4-N-Boc-amino phenylboronic acid pinacol ester, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate | [1][2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction between N-tert-butoxycarbonyl-4-bromoaniline and bis(pinacolato)diboron.[10]

Experimental Protocol:

-

To a 250 mL round-bottom flask, add bis(pinacolato)diboron (10.5 g, 41.5 mmol), N-tert-butoxycarbonyl-4-bromoaniline (7.75 g, 28.5 mmol), Pd(dppf)Cl2 (0.79 g, 1.1 mmol), and potassium acetate (7.0 g, 71.4 mmol).[10]

-

Add anhydrous dioxane (100 mL) to the flask.[10]

-

Place the reaction mixture under an argon atmosphere and stir at 110 °C for 12 hours.[10]

-

After the reaction is complete, cool the mixture to room temperature and filter it.[10]

-

Concentrate the filtrate using a rotary evaporator.[10]

-

Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent to yield the product as a white solid.[10]

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 4-(N-Boc-氨基)苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. boronmolecular.com [boronmolecular.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | Genome Context [genomecontext.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]

An In-depth Technical Guide to 4-(Boc-amino)benzeneboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Boc-amino)benzeneboronic acid pinacol ester is a vital synthetic intermediate extensively utilized in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a Boc-protected amine and a boronic acid pinacol ester, makes it a stable, versatile, and highly valuable building block.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions, which are foundational in the construction of complex molecular architectures for drug discovery.[4][5]

Chemical and Physical Properties

The compound's pinacol ester group enhances its stability and solubility compared to the corresponding free boronic acid, making it a preferred reagent in many synthetic applications.[4] The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amino functional group while allowing for strategic deprotection when needed.[6]

A summary of its key quantitative properties is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 319.20 g/mol | [7] |

| Molecular Formula | C₁₇H₂₆BNO₄ | [8] |

| CAS Number | 330793-01-6 | [8] |

| Melting Point | 167-170 °C | [1] |

| Appearance | White Solid | [1] |

| Purity | Typically ≥97% | [8] |

| Storage Conditions | 4°C, protect from light | [9] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its robust performance in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds by coupling an organoboron compound with an organic halide or triflate.[10][11] This capability is crucial for assembling the complex backbones of pharmaceutical agents and advanced materials.[4]

The reaction follows a well-defined catalytic cycle involving three main steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X).

-

Transmetalation: The organic group is transferred from the boron atom to the palladium complex, a step facilitated by a base.

-

Reductive Elimination: The two organic fragments are coupled, forming a new C-C bond and regenerating the palladium(0) catalyst.[10]

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following sections outline the synthesis of the title compound and its subsequent use in a typical cross-coupling reaction.

Synthesis of this compound

This protocol describes a common method for synthesizing the title compound from N-tert-butoxycarbonyl-4-bromoaniline via a palladium-catalyzed borylation reaction.[1]

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, combine bis(pinacolato)diboron (10.5 g, 41.5 mmol) and N-tert-butoxycarbonyl-4-bromoaniline (7.75 g, 28.5 mmol) in anhydrous dioxane (100 mL).[1]

-

Addition of Catalyst and Base: Add Pd(dppf)Cl₂ (0.79 g, 1.1 mmol) and potassium acetate (7.0 g, 71.4 mmol) to the mixture.[1]

-

Reaction Conditions: Stir the reaction mixture at 110 °C for 12 hours under an inert argon atmosphere.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid and concentrate the filtrate using a rotary evaporator.[1]

-

Purification: Purify the resulting residue by silica gel column chromatography, using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent. This yields the final product as a white solid.[1]

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol outlines the use of this compound as the organoboron reagent in a typical Suzuki coupling.

Methodology:

-

Reaction Setup: In a pressure flask equipped with a stir bar, add the aryl halide (1.0 eq), this compound (1.1 eq), and cesium carbonate (2.5 eq).[10]

-

Solvent Addition: Under an argon atmosphere, add anhydrous 1,4-dioxane and water. Sparge the mixture with argon for 10-15 minutes to remove dissolved oxygen.[10]

-

Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.1 eq), to the mixture.[10]

-

Reaction Conditions: Seal the flask and heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate it, and purify the residue via column chromatography to isolate the coupled product.

Conclusion

This compound stands out as a highly effective and versatile reagent in modern organic chemistry. Its stability, solubility, and reactivity make it an indispensable tool for constructing the carbon frameworks of novel therapeutic agents and functional materials. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers and drug development professionals to leverage this key building block in their synthetic endeavors.

References

- 1. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]

- 2. This compound | OMICS [omicsbean.com]

- 3. This compound | Adheron Theurapeutics [adherontherapeutics.com]

- 4. nbinno.com [nbinno.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. scbt.com [scbt.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. calpaclab.com [calpaclab.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. youtube.com [youtube.com]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 4-(Boc-amino)benzeneboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-(Boc-amino)benzeneboronic acid pinacol ester, a key building block in synthetic organic chemistry. This document details its physicochemical characteristics, outlines standard experimental protocols for their determination, and illustrates a key synthetic application.

Core Physical and Chemical Properties

This compound, also known as tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, is a widely used reagent, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its Boc-protected amine and boronic ester functionalities make it a versatile partner in the synthesis of complex molecules, including pharmaceuticals and functional materials.

Data Presentation: Physicochemical Properties

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference.

| Property | Value | Reference(s) |

| CAS Number | 330793-01-6 | [1] |

| Molecular Formula | C₁₇H₂₆BNO₄ | [1] |

| Molecular Weight | 319.20 g/mol | [1] |

| Appearance | White to off-white solid, crystals, or powder | [2] |

| Melting Point | 167-170 °C | [1][2] |

| Solubility | While quantitative data for this specific compound is not readily available, pinacol esters of phenylboronic acids generally exhibit high solubility in organic solvents such as chloroform, and moderate to high solubility in ethers and ketones.[3][4] The compound is used in solvents like dioxane for synthesis.[2] | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.53 (s, 1H), 7.56 (d, J = 8.5 Hz, 2H), 7.47 (d, J = 8.5 Hz, 2H), 1.48 (s, 9H), 1.29 (s, 12H) | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below. These protocols represent standard laboratory practices.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, adjacent to a thermometer or temperature probe.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

¹H NMR Spectroscopy for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the molecule by analyzing the chemical environment of its hydrogen atoms.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The spectrum is acquired using a standard pulse sequence on a 400 MHz or higher field instrument. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Analysis: The chemical shifts, integration values (relative number of protons), and coupling patterns (multiplicity) of the peaks are analyzed to confirm that they match the expected structure of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for assessing the purity of the compound by separating it from any impurities.

Methodology:

-

Sample Preparation: A stock solution of the compound is prepared by accurately weighing and dissolving it in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) to a known concentration (e.g., 1 mg/mL). The solution is filtered through a 0.45 µm syringe filter.

-

Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). The flow rate is typically set to 1.0 mL/min, and the column temperature is maintained (e.g., at 30°C).

-

Detection: A UV detector is used, with the wavelength set to a value where the compound has strong absorbance (e.g., 254 nm).

-

Analysis: A small volume (e.g., 10 µL) of the sample solution is injected. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a cornerstone application for this compound. This reaction is fundamental in drug development for creating biaryl structures.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

References

An In-depth Technical Guide on 4-(Boc-amino)benzeneboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Boc-amino)benzeneboronic acid pinacol ester, a key reagent in organic synthesis and drug discovery. The document details available solubility data, outlines experimental protocols for solubility determination, and presents a typical workflow for its synthesis and purification.

Core Properties

4-(tert-butoxycarbonylamino)phenylboronic acid pinacol ester, also known as tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, is a white solid with a melting point in the range of 167-170 °C.[1][2] It is widely utilized as a building block in Suzuki-Miyaura cross-coupling reactions to introduce a Boc-protected aminophenyl group in the synthesis of complex organic molecules.

Solubility Profile

Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, qualitative information and data from analogous compounds provide valuable insights into its solubility characteristics.

Generally, the pinacol ester group is known to enhance the solubility of boronic acids in organic solvents.[3] For instance, a study on the parent compound, phenylboronic acid pinacol ester, demonstrated that it has high solubility in a range of organic solvents, with only minor differences in solubility observed across different solvent types.[4][5] The highest solubility for the unsubstituted pinacol ester was noted in chloroform, and the lowest in hydrocarbons.[4][5]

For a related compound, 2-(BOC-aminophenyl)boronic acid pinacol ester, it is noted to be soluble in organic solvents such as methanol, ethanol, and dichloromethane.[6] During its synthesis and purification, this compound is processed using solvents like anhydrous dioxane for the reaction and a mixture of petroleum ether and ethyl acetate for chromatographic purification, indicating its solubility in these solvent systems.[1]

Table 1: Solubility Data for Phenylboronic Acid Pinacol Ester (Unsubstituted Analogue)

The following table presents the solubility of the parent compound, phenylboronic acid pinacol ester, in various organic solvents, expressed as the mole fraction (x₁) at different temperatures. This data is derived from a study by Leszczyński et al. and serves as a useful reference for estimating the solubility behavior of its Boc-amino substituted derivative.[4][7]

| Temperature (°C) | Chloroform (x₁) | 3-Pentanone (x₁) | Acetone (x₁) | Dipropyl Ether (x₁) | Methylcyclohexane (x₁) |

| -20 | ~0.45 | ~0.40 | ~0.35 | ~0.30 | ~0.15 |

| 0 | ~0.60 | ~0.55 | ~0.50 | ~0.45 | ~0.25 |

| 20 | ~0.75 | ~0.70 | ~0.65 | ~0.60 | ~0.40 |

| 40 | ~0.90 | ~0.85 | ~0.80 | ~0.75 | ~0.55 |

Note: The data in this table is for the unsubstituted phenylboronic acid pinacol ester and should be used as an approximation for this compound.

Experimental Protocols

Determination of Solubility by the Dynamic Method

A robust method for determining the solubility of boronic esters involves a dynamic approach where the transition from a turbid solution to a clear solution is monitored.[4][5] This method is particularly useful for generating solubility curves as a function of temperature.

Principle: A mixture of the solute and solvent of a known composition is heated at a controlled rate. The temperature at which the solid phase completely dissolves, marked by the disappearance of turbidity, is recorded as the solubility temperature for that specific concentration.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat for precise temperature control

-

Luminance probe or a similar light intensity measurement device

-

Calibrated thermometer

Procedure:

-

A precise amount of this compound and the chosen organic solvent are weighed and placed into the jacketed glass vessel.

-

The mixture is heated slowly and stirred continuously to ensure thermal equilibrium.

-

The luminance probe is used to monitor the light transmission through the solution.

-

The temperature at which the last solid particles disappear, resulting in a clear solution and a stable, high light intensity reading, is recorded.

-

The system is then cooled to allow for recrystallization, and the measurement can be repeated to ensure accuracy.

-

This process is repeated for various compositions of the solute and solvent to construct a complete solubility curve.

Synthesis and Purification Workflow

The synthesis of this compound is commonly achieved via a palladium-catalyzed cross-coupling reaction.[1] The subsequent purification by column chromatography provides a practical context for its solubility.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Considerations

It is important to note that boronic acid pinacol esters can be susceptible to hydrolysis, converting to the corresponding boronic acid.[8][9] This degradation can be influenced by the analytical conditions, such as the presence of water or protic solvents, and the choice of stationary phase in chromatographic methods.[8][9] For accurate analysis, especially using reverse-phase HPLC, it is recommended to use aprotic solvents for sample preparation and to carefully select the column and mobile phase to minimize on-column hydrolysis.[8][10]

References

- 1. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]

- 2. 4-(N-Boc-amino)phenylboronic acid pinacol ester 97 330793-01-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stability and Storage of 4-(Boc-amino)benzeneboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Boc-amino)benzeneboronic acid pinacol ester. This information is critical for ensuring the integrity of the compound in research and drug development applications, where purity and stability are paramount.

Core Compound Properties

This compound is a white to off-white solid crystalline powder. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₂₆BNO₄ |

| Molecular Weight | 319.20 g/mol |

| CAS Number | 330793-01-6 |

| Melting Point | 167-170 °C[1] |

| Solubility | Soluble in common organic solvents such as chloroform, acetone, and ethyl acetate. Poorly soluble in water. |

| Physical Form | Solid, crystalline powder |

Stability Profile

The stability of this compound is influenced by several factors, primarily moisture, pH, light, and temperature. The presence of both a boronic acid pinacol ester and a Boc-protecting group dictates its degradation pathways.

Hydrolytic Stability

The pinacol ester of boronic acids is susceptible to hydrolysis, a reaction that is significantly influenced by pH. Studies on structurally similar phenylboronic acid pinacol esters reveal that hydrolysis is considerably accelerated at physiological pH (7.4)[2][3].

A key study on para-amino-phenylboronic acid, a close analog lacking the Boc-protecting group, demonstrated rapid hydrolysis. The pinacol ester completely converted to the corresponding boronic acid within five minutes in a pH 7.4 buffer[3]. While the electron-withdrawing nature of the Boc-carbamoyl group may slightly alter the electronic properties of the phenyl ring, it is anticipated that this compound will also exhibit significant hydrolytic lability, particularly in aqueous solutions that are neutral to basic.

Key takeaway: Avoid prolonged exposure to aqueous environments, especially under neutral or basic conditions, to prevent hydrolysis of the pinacol ester.

Thermal Stability

The Boc (tert-butoxycarbonyl) protecting group is known to be thermally labile, although cleavage typically requires elevated temperatures. Thermal deprotection of Boc groups can occur at temperatures around 150 °C or higher. Therefore, for storage and handling at room temperature, the Boc group is expected to be stable.

Photostability

As per the International Council for Harmonisation (ICH) guideline Q1B, photostability testing is a crucial part of stress testing for new active substances[4][5]. While specific photostability studies for this compound are not published, aromatic compounds, in general, can be susceptible to photodegradation. It is recommended to protect the compound from light to minimize the risk of degradation.

Oxidative Stability

The boron-carbon bond in boronic acids and their esters can be susceptible to oxidation. It is advisable to store the compound under an inert atmosphere if long-term stability is critical, although for routine handling, this may not be necessary if stored properly.

Summary of Stability Data and Recommendations

| Condition | Stability Profile | Recommended Storage and Handling |

| Moisture/Humidity | Sensitive. The pinacol ester can hydrolyze to the corresponding boronic acid. This process is accelerated in neutral to basic aqueous solutions. | Store in a tightly sealed container in a dry environment. A desiccator is recommended for long-term storage. Avoid exposure to humid air. |

| Temperature | Thermally stable at ambient temperatures. The Boc group can undergo thermal cleavage at elevated temperatures (typically >150 °C). | Store at room temperature or in a refrigerator (2-8 °C) for enhanced long-term stability. Avoid excessive heat. |

| Light | Potentially photosensitive. Aromatic compounds can degrade upon exposure to UV or visible light. | Store in an opaque or amber container to protect from light. |

| pH | The pinacol ester is more stable under acidic conditions and hydrolyzes rapidly at neutral to basic pH. | For any solution-based applications, use anhydrous aprotic solvents. If aqueous media are necessary, prepare solutions fresh and use them promptly. Acidic conditions may favor ester stability but could risk Boc-group cleavage over extended periods. |

| Incompatible Materials | Strong oxidizing agents, strong acids (can cleave the Boc group), and strong bases (can promote hydrolysis). | Store away from strong acids, bases, and oxidizing agents. |

Degradation Pathways

The primary degradation pathways for this compound involve the hydrolysis of the pinacol ester and the cleavage of the Boc-protecting group.

References

- 1. 4-(N-Boc-amino)phenylboronic acid pinacol ester 97 330793-01-6 [sigmaaldrich.com]

- 2. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

An In-depth Technical Guide to the Safety of 4-(Boc-amino)benzeneboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-(Boc-amino)benzeneboronic acid pinacol ester, a key reagent in synthetic chemistry. The information is compiled from various safety data sheets and scientific publications to ensure a thorough understanding of the compound's properties and associated hazards.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Key quantitative physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₆BNO₄ | [2][3] |

| Molecular Weight | 319.20 g/mol | [2][3] |

| Melting Point | 167-170 °C | [2][3] |

| Boiling Point | No data available | |

| Flash Point | Not applicable | [2][3] |

| Solubility | No data available | |

| Appearance | Crystals or powder or crystalline powder | [1] |

| Color | White | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Toxicological Information

General Toxicological Profile of Arylboronic Acids:

-

Acute Toxicity: While specific data for this compound is unavailable, a related compound, 4-Aminophenylboronic acid hydrochloride, is harmful if swallowed (Acute toxicity, oral, Category 4).[4]

-

Mutagenicity: Some arylboronic acids have tested positive in in-vitro mutagenicity assays (e.g., Ames test). The proposed mechanism involves the generation of organic radicals through oxidation. However, in-vivo studies on a variety of arylboronic acid scaffolds have not shown mutagenic effects.

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by IARC, ACGIH, NTP, or OSHA.[4]

Experimental Protocols for Safe Handling and Emergencies

Standard Handling Protocol

Due to its potential hazards, this compound should be handled with care in a well-ventilated area, preferably a chemical fume hood.

Caption: Workflow for the standard handling of this compound.

Emergency Spill Response Protocol

In the event of a spill, the following protocol should be followed to minimize exposure and environmental contamination.

Caption: Decision workflow for responding to a chemical spill.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

Caption: Recommended Personal Protective Equipment for handling the compound.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention. |

Storage and Stability

-

Storage: Keep in a dry place. Keep container tightly closed. Keep refrigerated.[4]

-

Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of boron.[4]

Environmental Information

Specific ecotoxicity and biodegradability data for this compound is limited. However, the general class of boronic acids can have an impact on aquatic ecosystems.

-

Ecotoxicity: Studies on other aryl boronic acids have shown that they can affect the growth and photosynthetic apparatus of cyanobacteria in a dose-dependent manner.[5]

-

Biodegradability: Some phenylboronic acid ester-containing polymers have been shown to be degradable under oxidative conditions.[2] The environmental fate of this specific compound has not been thoroughly investigated. It is advised to prevent its release into the environment.

Disposal Considerations

Waste from this chemical should be disposed of as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash. Contaminated packaging should be treated as the chemical itself.[5]

References

A Technical Guide to 4-(Boc-amino)benzeneboronic acid pinacol ester: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Boc-amino)benzeneboronic acid pinacol ester, a key building block in modern organic synthesis. This document details its commercial availability, provides a detailed synthesis protocol, and explores its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.

Commercial Availability and Physical Properties

This compound, also known as tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, is readily available from a variety of chemical suppliers. The compound is typically supplied as a white to off-white solid with a purity of 97% or higher. Below is a summary of its key physical properties and a list of major commercial suppliers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 330793-01-6 |

| Molecular Formula | C₁₇H₂₆BNO₄ |

| Molecular Weight | 319.20 g/mol |

| Appearance | White to off-white solid (crystals or powder) |

| Melting Point | 167-170 °C (lit.)[1] |

| Purity (typical) | ≥97% (HPLC)[1] |

| Solubility | Soluble in organic solvents such as dioxane, THF, and ethyl acetate. |

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | 1g, 5g, 25g |

| Thermo Scientific Chemicals (Alfa Aesar) | 97% | 1g, 5g |

| TCI Chemicals | >98% | 1g, 5g, 25g |

| Boron Molecular | 97% | 1g, 5g, 25g, 100g |

| Combi-Blocks | >97% | 1g, 5g, 10g, 25g |

Note: Availability and offered quantities are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound via a Miyaura borylation reaction.

Reaction Scheme:

References

Synthesis of 4-(Boc-amino)benzeneboronic Acid Pinacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes to 4-(Boc-amino)benzeneboronic acid pinacol ester, a crucial building block in medicinal chemistry and materials science. This document provides a comparative analysis of common methodologies, detailed experimental protocols, and quantitative data to aid researchers in selecting the most suitable synthesis strategy for their specific needs.

Introduction

This compound is a versatile bifunctional molecule widely employed in organic synthesis. The presence of a Boc-protected amine and a boronic acid pinacol ester on the same aromatic ring makes it an invaluable reagent for Suzuki-Miyaura cross-coupling reactions and other transformations. Its application spans the synthesis of complex pharmaceutical intermediates, novel organic materials, and biologically active compounds. The selection of an appropriate synthetic route is critical and depends on factors such as scale, cost, desired purity, and available starting materials. This guide explores the most prevalent and effective methods for its preparation.

Key Synthetic Routes

There are three primary strategies for the synthesis of this compound:

-

Miyaura Borylation of N-Boc-4-bromoaniline: This is arguably the most common and direct method, involving a palladium-catalyzed cross-coupling reaction.

-

Two-Step Synthesis from 4-Bromoaniline: A scalable and cost-effective approach that involves the protection of 4-bromoaniline followed by a halogen-metal exchange and borylation.

-

Boc Protection of 4-Aminophenylboronic Acid Pinacol Ester: This route is viable when the precursor, 4-aminophenylboronic acid pinacol ester, is readily available.

A fourth, related method, Iridium-catalyzed C-H borylation, is also discussed due to its relevance in the broader context of C-B bond formation on aniline derivatives.

Route 1: Miyaura Borylation of N-Boc-4-bromoaniline

The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from organic halides.[1] In this case, N-tert-butoxycarbonyl-4-bromoaniline is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.[2]

Reaction Scheme:

Caption: Miyaura Borylation of N-Boc-4-bromoaniline.

Experimental Protocol

A detailed experimental protocol for the Miyaura borylation is as follows[2]:

-

To a 250 mL round-bottom flask, add N-tert-butoxycarbonyl-4-bromoaniline (7.75 g, 28.5 mmol), bis(pinacolato)diboron (10.5 g, 41.5 mmol), and potassium acetate (7.0 g, 71.4 mmol).

-

Add anhydrous dioxane (100 mL) to the flask.

-

Add Pd(dppf)Cl₂ (0.79 g, 1.1 mmol) to the mixture.

-

Protect the reaction mixture with an inert atmosphere (argon).

-

Stir the reaction mixture at 110 °C for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture and concentrate the filtrate using a rotary evaporator.

-

Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 10:1) to yield the final product.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 36% | [2] |

| Purity | Not specified | [2] |

| Melting Point | 167-170 °C | [2] |

Mechanism: The Catalytic Cycle of Miyaura Borylation

The mechanism of the Miyaura borylation involves a catalytic cycle with a palladium complex.[3][4]

Caption: Catalytic Cycle of the Miyaura Borylation.

Route 2: Two-Step Synthesis from 4-Bromoaniline

This route is particularly advantageous for large-scale synthesis due to its practicality and cost-effectiveness. It involves the initial protection of 4-bromoaniline, followed by a metalation reaction and subsequent borylation and esterification.[5]

Reaction Scheme:

References

A Technical Guide to the Synthesis of 4-(Boc-amino)benzeneboronic Acid Pinacol Ester: Key Intermediates and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(Boc-amino)benzeneboronic acid pinacol ester, a critical building block in pharmaceutical and materials science. The document outlines the primary synthetic routes, identifies key intermediates, and provides comprehensive experimental protocols. All quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.

Introduction

This compound is a versatile bifunctional molecule widely employed in organic synthesis. The presence of a Boc-protected amine and a boronic acid pinacol ester on the same aromatic ring allows for sequential and diverse chemical transformations. This reagent is particularly valuable in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures found in many biologically active compounds and functional materials.[1] This guide explores the most common and efficient synthetic strategies for its preparation.

Synthetic Strategies and Key Intermediates

Two principal synthetic routes are commonly employed for the synthesis of this compound. The choice of route often depends on the availability of starting materials, desired scale, and overall cost-effectiveness.

Route A: Palladium-Catalyzed Borylation of a Boc-Protected Aryl Halide

This approach involves the initial protection of an aniline derivative, followed by a palladium-catalyzed borylation reaction. The key intermediate in this route is N-tert-butoxycarbonyl-4-bromoaniline.

Route B: Boc Protection of an Aminophenylboronic Acid Derivative

In this alternative strategy, the boronic acid pinacol ester functionality is introduced first, followed by the protection of the amino group. The central intermediate for this route is 4-aminobenzeneboronic acid pinacol ester.

A summary of the key intermediates and their roles is presented below:

| Intermediate | CAS Number | Role in Synthesis |

| N-tert-Butoxycarbonyl-4-bromoaniline | 131818-17-2 | A key substrate for palladium-catalyzed borylation in Route A. The Boc group protects the amine during the cross-coupling reaction. |

| 4-Aminobenzeneboronic acid pinacol ester | 214360-73-3 | The direct precursor to the final product in Route B, where it undergoes Boc protection. It is also a valuable building block in its own right for various chemical syntheses.[2] |

| 4-Bromo-N-(diphenylmethylidene)aniline | 574-51-6 | A protected form of 4-bromoaniline used in a multi-step synthesis to produce 4-aminobenzeneboronic acid pinacol ester, a key intermediate in Route B.[3] |

| 4-Aminophenylboronic acid hydrochloride | 819-97-6 | A starting material for the direct esterification with pinacol to form 4-aminobenzeneboronic acid pinacol ester.[4] |

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the synthesis of the key intermediates and the final product, along with tabulated quantitative data for comparison of different methods.

Synthesis of Key Intermediates

1. Synthesis of N-tert-Butoxycarbonyl-4-bromoaniline (Intermediate for Route A)

This intermediate is prepared by the protection of 4-bromoaniline with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

In a typical procedure, 4-bromoaniline is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, 1.0 to 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) are added, followed by a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) in catalytic amounts. The reaction mixture is stirred at room temperature for a period of 2 to 12 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield N-tert-butoxycarbonyl-4-bromoaniline as a white solid.[5]

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 4-Bromoaniline | Boc₂O, Et₃N, DMAP (catalytic) | DCM | 2-12 h | >95% | [5] |

2. Synthesis of 4-Aminobenzeneboronic acid pinacol ester (Intermediate for Route B)

There are multiple effective methods for the synthesis of this key intermediate.

Method 2a: Palladium-Catalyzed Borylation of 4-Bromoaniline

Experimental Protocol:

To a solution of 4-bromoaniline (1.0 eq) and bis(pinacolato)diboron (1.2 eq) in a solvent like dioxane, potassium acetate (3.0 eq) is added. The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 30 minutes. A palladium catalyst, such as PdCl₂(dppf) (3-5 mol%), is then added, and the reaction is heated at 80-100 °C for 6-12 hours. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The residue is taken up in a suitable organic solvent like ethyl acetate and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to give 4-aminobenzeneboronic acid pinacol ester.[4]

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| 4-Bromoaniline | Bis(pinacolato)diboron, KOAc, PdCl₂(dppf) | Dioxane | 100 °C | 6 h | 50.78% | [4] |

Method 2b: From 4-Aminophenylboronic acid hydrochloride

Experimental Protocol:

4-Aminophenylboronic acid hydrochloride (1.0 eq), pinacol (1.0-1.2 eq), and a dehydrating agent such as anhydrous magnesium sulfate are suspended in tetrahydrofuran (THF). The mixture is stirred at room temperature for 5-24 hours. The solid is then filtered off, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization to afford pure 4-aminobenzeneboronic acid pinacol ester.[4]

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 4-Aminophenylboronic acid hydrochloride | Pinacol, MgSO₄ | THF | 5 h | 76% | [4] |

Method 2c: Multi-step Synthesis from 4-Bromoaniline via a Protected Intermediate

This scalable process involves the protection of 4-bromoaniline, followed by metalation, borylation, and deprotection.[3]

-

Step 1: Protection: 4-Bromoaniline is reacted with diphenyl ketone in the presence of boron trifluoride etherate to form 4-bromo-N-(diphenylmethylidene)aniline.

-

Step 2: Metalation and Borylation: The protected aniline is treated with a lithium trialkylmagnesiate, followed by reaction with trimethyl borate.

-

Step 3: Esterification and Deprotection: The resulting boronic acid is esterified with pinacol, and the diphenylmethylidene protecting group is removed by acid hydrolysis to yield 4-aminobenzeneboronic acid pinacol ester.[3]

| Starting Material | Key Reagents | Overall Yield | Reference |

| 4-Bromoaniline | Diphenyl ketone, BF₃·OEt₂, i-Bu(n-Bu)₂MgLi, B(OMe)₃, Pinacol, HCl | 70% | [3] |

Synthesis of this compound

Route A: From N-tert-Butoxycarbonyl-4-bromoaniline

Experimental Protocol:

In a round-bottom flask, N-tert-butoxycarbonyl-4-bromoaniline (1.0 eq), bis(pinacolato)diboron (1.5 eq), and potassium acetate (2.5 eq) are dissolved in an anhydrous solvent such as dioxane. The mixture is sparged with argon for 30 minutes. The palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is then added (typically 3-5 mol%). The reaction mixture is heated to 110 °C and stirred for 12 hours under an argon atmosphere. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by silica gel column chromatography (e.g., eluting with a mixture of petroleum ether and ethyl acetate) to provide this compound as a white solid.[6]

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| N-tert-Butoxycarbonyl-4-bromoaniline | Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl₂ | Dioxane | 110 °C | 12 h | 36% | [6] |

Route B: From 4-Aminobenzeneboronic acid pinacol ester

Experimental Protocol:

4-Aminobenzeneboronic acid pinacol ester is dissolved in a suitable solvent like dichloromethane (DCM). To this solution, di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq) and a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) (catalytic amount) are added. The reaction is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is typically pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.[7]

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 4-Aminobenzeneboronic acid pinacol ester | Boc₂O, Et₃N, DMAP (catalytic) | DCM | 2-4 h | High Yield | [7] |

Reaction Pathways and Experimental Workflows

Palladium-Catalyzed Borylation of Aryl Halides: A Mechanistic Overview

The palladium-catalyzed borylation of aryl halides, a key step in Route A, proceeds through a catalytic cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate and regenerate the Pd(0) catalyst.[8][9]

Caption: Catalytic cycle for the palladium-catalyzed borylation of an aryl halide.

General Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of the target compound and its intermediates.

Caption: A generalized workflow for the synthesis, workup, and purification.

Conclusion

The synthesis of this compound can be achieved through multiple efficient routes. The choice between the borylation of a pre-formed Boc-protected aniline or the Boc-protection of an existing aminophenylboronic acid derivative will depend on various factors including scale, cost, and available starting materials. This guide provides the necessary technical details, including experimental protocols and comparative data, to enable researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

- 1. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Page loading... [guidechem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

Technical Guide: Spectroscopic Characterization of 4-(Boc-amino)benzeneboronic acid pinacol ester

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Boc-amino)benzeneboronic acid pinacol ester, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate[1][2]

-

Molecular Weight: 319.20 g/mol [6]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.53 | Singlet | - | 1H | N-H (carbamate) |

| 7.56 | Doublet | 8.5 | 2H | Ar-H (ortho to boronate ester) |

| 7.47 | Doublet | 8.5 | 2H | Ar-H (ortho to NHBoc) |

| 1.48 | Singlet | - | 9H | -C(CH₃)₃ (Boc group) |

| 1.29 | Singlet | - | 12H | -C(CH₃)₂C(CH₃)₂- (pinacol group) |

Solvent: DMSO-d₆, Frequency: 400 MHz[3]

Table 2: Expected ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~153 | C=O (carbamate) |

| ~142 | Ar-C (ipso to boronate ester) |

| ~136 | Ar-C (ortho to boronate ester) |

| ~120 | Ar-C (ortho to NHBoc) |

| ~118 | Ar-C (ipso to NHBoc) |

| ~84 | -C(CH₃)₂C(CH₃)₂- (pinacol group) |

| ~80 | -C(CH₃)₃ (Boc group) |

| ~28 | -C(CH₃)₃ (Boc group) |

| ~25 | -C(CH₃)₂C(CH₃)₂- (pinacol group) |

Note: Actual experimental data for ¹³C NMR was not available in the provided search results. The chemical shifts are predicted based on the structure and typical values for similar compounds.

Table 3: Expected Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch (carbamate) |

| ~2980 | Medium-Strong | C-H Stretch (aliphatic) |

| ~1720 | Strong | C=O Stretch (carbamate) |

| ~1590, ~1510 | Medium | C=C Stretch (aromatic) |

| ~1360 | Strong | B-O Stretch |

| ~1240, ~1160 | Strong | C-O Stretch (ester and carbamate) |

Note: Specific experimental IR data was not available in the provided search results. The wavenumbers are predicted based on characteristic absorption frequencies of the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 319.20 | [M]⁺ (Molecular Ion) |

| 263.17 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc group) |

| 219.14 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

| 163.11 | [M - C₅H₉O₂ - C₄H₈]⁺ |

Note: Specific experimental mass spectrometry data was not available. The m/z values are calculated based on the molecular formula and expected fragmentation patterns.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

The data is collected over a specific mass-to-charge (m/z) range (e.g., 50-500 amu).

-

High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 2. L19653.06 [thermofisher.com]

- 3. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. rdchemicals.com [rdchemicals.com]

- 6. 4-(N-Boc-氨基)苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-(Boc-amino)benzeneboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-(Boc-amino)benzeneboronic acid pinacol ester with various aryl halides. The Boc-protected amino group and the stable pinacol ester of the boronic acid make this reagent a versatile building block in medicinal chemistry and materials science for the synthesis of complex molecules.[1][2]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid ester (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The pinacol ester of the boronic acid offers enhanced stability and easier handling compared to the free boronic acid.[3]

References

Application Notes and Protocols for the Preparation of Substituted Anilines using 4-(Boc-amino)benzeneboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of substituted anilines utilizing 4-(Boc-amino)benzeneboronic acid pinacol ester. This versatile building block is instrumental in the construction of biaryl amine scaffolds, which are prevalent in medicinal chemistry and materials science. The protocols herein describe a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the C-C bond, followed by the deprotection of the Boc group to yield the desired substituted aniline. This guide offers detailed experimental procedures, quantitative data, and visual workflows to facilitate the efficient synthesis of these important compounds.

Introduction

Substituted anilines, particularly biaryl amines, are key structural motifs in a vast array of pharmacologically active compounds and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, prized for its mild reaction conditions, functional group tolerance, and the commercial availability of its starting materials.[1][2] this compound serves as a stable and effective precursor to an aniline moiety in these coupling reactions. The Boc (tert-butyloxycarbonyl) protecting group allows for the selective coupling at the boronic ester position without interference from the reactive amino group. Subsequent removal of the Boc group under acidic or neutral conditions provides the target substituted aniline.

Part 1: Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides

This section details the palladium-catalyzed cross-coupling of this compound with various aryl halides to synthesize N-Boc-protected biaryl amines.

Reaction Scheme

Caption: General synthetic route to substituted anilines.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (e.g., aryl bromide) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask or Schlenk tube, add this compound, the aryl halide, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-protected biaryl amine.

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table summarizes the reaction yields for the coupling of this compound with a variety of aryl bromides.

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O 4:1 | 90 | 6 | 92 |

| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O 2:1:1 | 85 | 8 | 88 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O 4:1 | 100 | 4 | 85 |

| 4 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O 5:1 | 95 | 10 | 78 |

| 5 | 2-Bromonaphthalene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O 10:1 | 100 | 12 | 95 |

Part 2: Deprotection of N-Boc-Protected Biaryl Amines

This section outlines common and effective methods for the removal of the Boc protecting group to yield the final substituted aniline products. The choice of deprotection method will depend on the sensitivity of the functional groups present in the molecule.

Experimental Workflow: Boc Deprotection

Caption: General workflow for Boc deprotection.

Protocol 2.1: Acidic Deprotection using Trifluoroacetic Acid (TFA)

This is a common and generally rapid method for Boc deprotection.

Materials:

-

N-Boc-protected biaryl amine (1.0 equiv)

-

Trifluoroacetic acid (TFA) (10-50% in Dichloromethane, v/v)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the N-Boc-protected biaryl amine in dichloromethane.

-

Add the TFA solution dropwise to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the substituted aniline.

Protocol 2.2: Deprotection using HCl in Dioxane

This method often results in the precipitation of the aniline as its hydrochloride salt, which can be a convenient method of purification.

Materials:

-

N-Boc-protected biaryl amine (1.0 equiv)

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc-protected biaryl amine in a minimal amount of 1,4-dioxane or suspend it directly in the HCl solution.

-

Add the 4M HCl in dioxane solution.

-

Stir the mixture at room temperature for 1-4 hours. The product often precipitates as the hydrochloride salt.[3]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, collect the solid by filtration and wash with diethyl ether.

-

The hydrochloride salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to obtain the free amine.

Quantitative Data Summary: Boc Deprotection

| Entry | N-Boc-Protected Amine | Deprotection Reagent | Solvent | Time (h) | Yield (%) |

| 1 | N-Boc-4'-(methoxy)biphenyl-4-amine | 20% TFA in DCM | DCM | 1 | 98 |

| 2 | N-Boc-4'-(methyl)biphenyl-4-amine | 4M HCl in Dioxane | Dioxane | 2 | 95 (as HCl salt) |

| 3 | N-Boc-4'-(trifluoromethyl)biphenyl-4-amine | 50% TFA in DCM | DCM | 2 | 96 |

| 4 | N-Boc-4-(pyridin-3-yl)aniline | 4M HCl in Dioxane | Dioxane | 3 | 92 (as HCl salt) |

| 5 | N-Boc-4-(naphthalen-2-yl)aniline | p-TsOH·H₂O | Acetonitrile | 4 | 90 |

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

-

Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex to form a Pd(II) species.

-

Transmetalation: The organic group from the boronic ester (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Conclusion

The use of this compound in Suzuki-Miyaura cross-coupling reactions, followed by Boc deprotection, is a highly effective and versatile strategy for the synthesis of a wide range of substituted anilines. The protocols and data provided in this document offer a reliable guide for researchers in academic and industrial settings, enabling the efficient production of these valuable compounds for applications in drug discovery and materials science.

References

Application Notes: Synthesis of Pharmaceutical Intermediates Using 4-(Boc-amino)benzeneboronic Acid Pinacol Ester

Introduction

4-(Boc-amino)benzeneboronic acid pinacol ester is a versatile and highly valuable reagent in modern organic synthesis, particularly in the development of pharmaceutical intermediates. Its structure combines a stable boronic acid pinacol ester, ideal for Suzuki-Miyaura cross-coupling reactions, with a Boc-protected amine. This protection strategy is advantageous as the Boc group is stable under the basic conditions of the coupling reaction and can be readily removed under acidic conditions in a subsequent step. This allows for the strategic introduction of a primary aniline moiety, a key pharmacophore in a wide array of biologically active molecules, including kinase inhibitors.[1] The pinacol ester form enhances the stability and solubility of the boronic acid, making it a preferred choice for chemists in both research and process development settings.[1]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative biaryl amine intermediate, a common scaffold in many pharmaceutical compounds.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This reaction is one of the most powerful methods for constructing biaryl and heteroaryl-aryl structures, which are prevalent in many approved drugs.

Advantages of using this compound:

-

High Stability: The pinacol ester is generally more stable and easier to handle than the corresponding free boronic acid.[1]

-

Orthogonal Protection: The Boc-protecting group is stable to the basic reaction conditions of the Suzuki coupling, allowing for selective deprotection at a later synthetic stage.

-

Versatility: The resulting Boc-protected biaryl amine can be deprotected to the free amine, which can then be further functionalized through acylation, alkylation, or other amine-specific reactions.[1]

-

Access to Important Scaffolds: This building block provides a direct route to 4-aminobiaryl structures, which are key components of numerous kinase inhibitors and other therapeutic agents.

A logical workflow for the utilization of this reagent in a typical pharmaceutical synthesis program is outlined below.

Experimental Protocols

This section provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction between this compound and 2-chloro-5-iodopyridine to synthesize tert-butyl (4-(6-chloropyridin-3-yl)phenyl)carbamate, a potential intermediate for kinase inhibitors.

Protocol: Synthesis of tert-butyl (4-(6-chloropyridin-3-yl)phenyl)carbamate

This protocol is based on general procedures for Suzuki-Miyaura couplings.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

2-chloro-5-iodopyridine (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 2-chloro-5-iodopyridine (1.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask. The reaction mixture should be approximately 0.1 M in the limiting reagent.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are representative and can vary based on the specific substrate and reaction scale.

| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-chloro-5-iodopyridine | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 5 | 85-95 |

| 2 | 4-bromobenzonitrile | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 80-90 |

| 3 | 1-bromo-4-nitrobenzene | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | 2-MeTHF | 80 | 4 | 90-98 |

| 4 | 2-bromopyridine | Pd(PPh₃)₄ (3%) | Na₂CO₃ | DME/H₂O | 85 | 8 | 75-85 |

Conclusion

This compound is a robust and indispensable building block for the synthesis of pharmaceutical intermediates. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient and scalable method for the construction of biaryl amines, which are core structures in numerous targeted therapies. The protocols and data presented herein offer a practical guide for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors.

References

Synthesis of N-Containing Heterocycles via 4-(Boc-amino)benzeneboronic Acid Pinacol Ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nitrogen-containing heterocycles utilizing 4-(Boc-amino)benzeneboronic acid pinacol ester. This versatile reagent serves as a key building block in modern organic synthesis, particularly in the construction of N-aryl scaffolds prevalent in pharmaceuticals and functional materials. The methodologies outlined below focus on two powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

Overview of Synthetic Strategies

This compound is a stable, easy-to-handle source of the 4-(Boc-amino)phenyl group, which is a common motif in bioactive molecules. The Boc (tert-butoxycarbonyl) protecting group can be readily removed under acidic conditions, revealing the primary aniline for further functionalization. The two primary methods for incorporating this moiety into N-containing heterocycles are:

-

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between the boronic acid pinacol ester and a halo-substituted heterocycle (e.g., bromo- or chloro-pyridines, -indoles, -pyrazoles). This reaction is highly versatile and tolerates a wide range of functional groups.

-